molecular formula C8H12F2O2 B6611570 8,8-difluorooct-7-enoic acid CAS No. 130812-81-6

8,8-difluorooct-7-enoic acid

Cat. No.: B6611570
CAS No.: 130812-81-6
M. Wt: 178.18 g/mol
InChI Key: BCTBFXNYZBHIKE-UHFFFAOYSA-N
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Description

8,8-Difluorooct-7-enoic acid is a fluorinated unsaturated fatty acid with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol. This compound is notable for its incorporation of fluorine atoms, which can significantly alter its physical, chemical, and biological properties. Fluorinated compounds are often used in various fields of research and industry due to their unique characteristics, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-difluorooct-7-enoic acid typically involves the introduction of fluorine atoms into an unsaturated fatty acid precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions. The reaction proceeds via the addition of difluorocarbene to the double bond of the unsaturated fatty acid, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of 8,8-difluoroo

Properties

IUPAC Name

8,8-difluorooct-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-7(10)5-3-1-2-4-6-8(11)12/h5H,1-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTBFXNYZBHIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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